molecular formula C9H15Cl2NO2 B14489299 Ethyl (2,2-dichlorocyclohexyl)carbamate CAS No. 64479-50-1

Ethyl (2,2-dichlorocyclohexyl)carbamate

Cat. No.: B14489299
CAS No.: 64479-50-1
M. Wt: 240.12 g/mol
InChI Key: YTTRBGSCJVWXBI-UHFFFAOYSA-N
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Description

Ethyl (2,2-dichlorocyclohexyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry. This compound is characterized by the presence of an ethyl group, a dichlorocyclohexyl ring, and a carbamate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (2,2-dichlorocyclohexyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 2,2-dichlorocyclohexanol with ethyl isocyanate under mild conditions. The reaction typically takes place in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials and minimize the formation of by-products. Catalysts and additives may be used to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2,2-dichlorocyclohexyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.

    Reduction: Reduction reactions can convert the carbamate group into an amine.

    Substitution: The dichlorocyclohexyl ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted carbamates.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamate derivatives with additional functional groups, while reduction typically produces amines.

Scientific Research Applications

Ethyl (2,2-dichlorocyclohexyl)carbamate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to introduce carbamate groups into molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological targets.

    Industry: It is used in the production of polymers, coatings, and other materials where carbamate functionality is desired.

Mechanism of Action

The mechanism of action of ethyl (2,2-dichlorocyclohexyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes, depending on the specific target.

Comparison with Similar Compounds

Ethyl (2,2-dichlorocyclohexyl)carbamate can be compared with other carbamate compounds, such as:

    Methyl carbamate: Similar in structure but with a methyl group instead of an ethyl group.

    Propyl carbamate: Contains a propyl group instead of an ethyl group.

    Phenyl carbamate: Features a phenyl group in place of the cyclohexyl ring.

Uniqueness

The presence of the dichlorocyclohexyl ring in this compound imparts unique chemical and physical properties, such as increased steric hindrance and specific reactivity patterns. These characteristics can influence its behavior in chemical reactions and its interactions with biological targets, making it distinct from other carbamate compounds.

Properties

CAS No.

64479-50-1

Molecular Formula

C9H15Cl2NO2

Molecular Weight

240.12 g/mol

IUPAC Name

ethyl N-(2,2-dichlorocyclohexyl)carbamate

InChI

InChI=1S/C9H15Cl2NO2/c1-2-14-8(13)12-7-5-3-4-6-9(7,10)11/h7H,2-6H2,1H3,(H,12,13)

InChI Key

YTTRBGSCJVWXBI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1CCCCC1(Cl)Cl

Origin of Product

United States

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